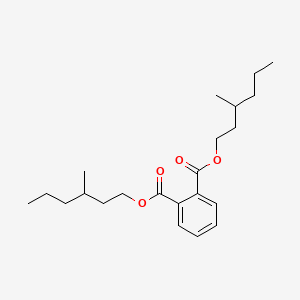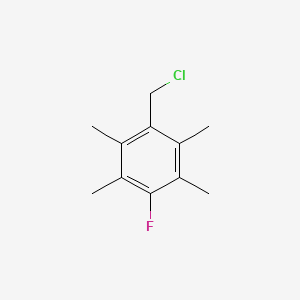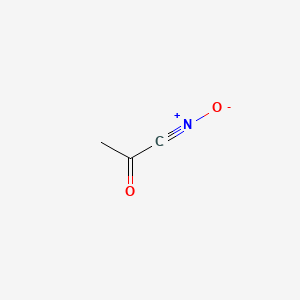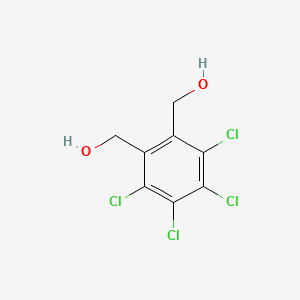
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H6Cl4O2. This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol typically involves the chlorination of a precursor compound, followed by the introduction of hydroxyl groups. One common method involves the chlorination of 1,2-dimethoxybenzene to produce 3,4,5,6-tetrachloro-1,2-dimethoxybenzene, which is then subjected to demethylation to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to manage the reactivity of chlorine and hydroxyl groups.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorobenzaldehyde, while reduction could produce less chlorinated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine atoms and hydroxyl groups allows it to form specific interactions with these targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4,5,6-Tetrabromo-1,2-phenylene)dimethanol: Similar in structure but with bromine atoms instead of chlorine.
(3,4,5,6-Tetramethyl-1,2-phenylene)dimethanol: Contains methyl groups instead of chlorine atoms.
Tetrachlorophenol: A related compound with four chlorine atoms attached to a phenol ring.
Uniqueness
(3,4,5,6-Tetrachloro-1,2-phenylene)dimethanol is unique due to the combination of chlorine atoms and hydroxyl groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
56135-96-7 |
|---|---|
Molekularformel |
C8H6Cl4O2 |
Molekulargewicht |
275.9 g/mol |
IUPAC-Name |
[2,3,4,5-tetrachloro-6-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6Cl4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 |
InChI-Schlüssel |
ALURCQQYPDAPIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
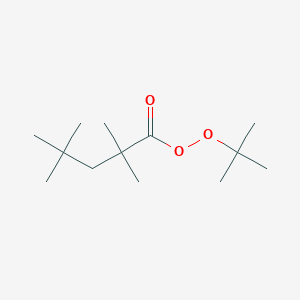
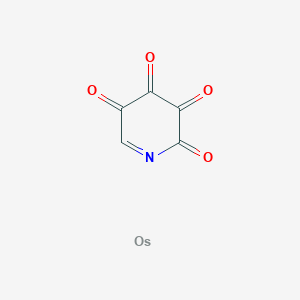
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

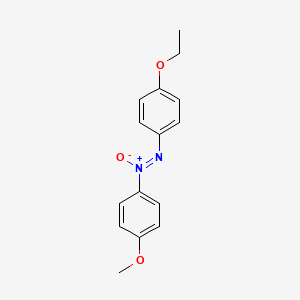
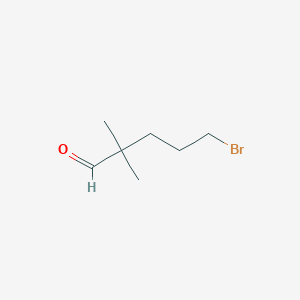
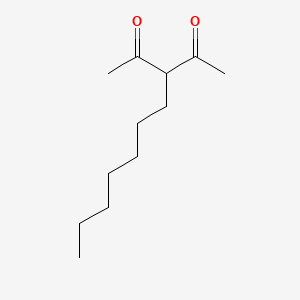
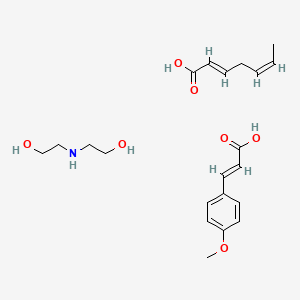
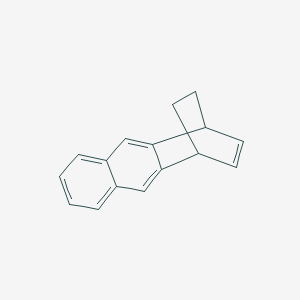
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
